molecular formula C9H16N2O3 B1596995 1-Ethyl-3-methylimidazolium L-(+)-lactate CAS No. 878132-19-5

1-Ethyl-3-methylimidazolium L-(+)-lactate

Cat. No. B1596995
CAS RN: 878132-19-5
M. Wt: 200.23 g/mol
InChI Key: RJCLZEKYUQKDAL-WNQIDUERSA-M
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Description

“1-Ethyl-3-methylimidazolium chloride” is an organic salt and a room-temperature ionic liquid (RTIL). It is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . The cation consists of a five-membered ring with two nitrogen and three carbon atoms, i.e., a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-Ethyl-3-methylimidazolium L-(+)-lactate” were not found, studies on similar compounds have been conducted. For instance, a study on “1-Ethyl-3-methylimidazolium Ethyl Sulfate” and its binary mixtures with ethylene glycol over the entire composition range was conducted .


Molecular Structure Analysis

A study on “1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide” provides structural and electronic insight into the multifold interactions occurring in this ionic liquid . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of this compound show differences from the conventional H-bonds .


Chemical Reactions Analysis

The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .


Physical And Chemical Properties Analysis

A study on “1-Ethyl-3-methylimidazolium Ethyl Sulfate” presents the results from the measurements and further analysis of densities and viscosities of this compound and its binary mixtures with ethylene glycol .

Scientific Research Applications

Molecular Interactions

1-Ethyl-3-Methylimidazolium lactate ([EMIM][LAC]) is known for its environmentally friendly properties and potential industrial applications. Its interactions with other substances, like methanol, have been studied using techniques like Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) and Density Functional Theory (DFT) calculations. These studies help in understanding molecular interactions essential for industrial processes (He et al., 2013).

Physical Properties

The density and surface tension of pure [EMIM][LAC] and its binary mixtures with water have been a subject of investigation. Understanding these physical properties is crucial for its application in various industrial and scientific fields, such as in the formulation of solvents or electrolytes (Wang et al., 2011).

Cation-Anion Interactions

The structure and interactions between the cation and anion in [EMIM][LAC] have been explored through quantum chemical calculations. Such studies are vital for the design of new ionic liquids and for tailoring their properties for specific applications (He et al., 2012).

Ionic Liquid Synthesis

Research has been conducted on the synthesis and physical properties of various 1-alkyl-3-methylimidazolium L-lactates, including [EMIM][LAC]. These studies provide insights into optical rotation, solubility, and thermal properties, which are essential for applications in chemistry and materials science (Wei, 2007).

Application in Material Science

[EMIM][LAC] has been used in the preparation of microfibers from wood/ionic liquid solutions. Its ability to transform pristine pine wood into non-wovens demonstrates its potential in material science and textile engineering (Polášková et al., 2013).

Estimation of Ionic Liquid Properties

Studies have been carried out to estimate properties of ionic liquids like [EMIM][LAC] using semiempirical methods. Such research is crucial for predicting and controlling their behavior in various applications, including in green chemistry and environmental engineering (Tong et al., 2013).

Catalytic Applications

Research has shown that lactate-based ionic liquids, including variants of [EMIM][LAC], can be used as catalysts in organic reactions, such as the synthesis of lactams. This highlights its potential in catalysis and organic synthesis (Wu et al., 2017)

Mechanism of Action

While the specific mechanism of action for “1-Ethyl-3-methylimidazolium L-(+)-lactate” was not found, “1-Ethyl-3-methylimidazolium chloride” is known to be used as a solvent in many organic reactions due to its unique properties .

Safety and Hazards

The safety data sheet for “1-Ethyl-3-methylimidazolium chloride” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes skin irritation and serious eye irritation .

Future Directions

Ionic liquids are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries (LIBs) . The surge in demand for sustainable materials has instigated significant research into versatile substances applicable in fields ranging from everyday commodities to construction and energy .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H6O3/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCLZEKYUQKDAL-WNQIDUERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370178
Record name EMIM Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium L-(+)-lactate

CAS RN

878132-19-5
Record name EMIM Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium L-(+)-lactate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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